

Azido-PEG3-Val-Cit-PAB-OH chemical properties and stability

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Compound of Interest

Compound Name: Azido-PEG3-Val-Cit-PAB-OH

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An In-depth Technical Guide to **Azido-PEG3-Val-Cit-PAB-OH**: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-Val-Cit-PAB-OH is a sophisticated, cleavable linker widely employed in the development of Antibody-Drug Conjugates (ADCs). This molecule is meticulously designed with distinct functional units that collectively enable stable circulation in plasma, selective enzymatic cleavage within target cells, and efficient release of a conjugated payload. This technical guide provides a comprehensive overview of its core chemical properties, stability profile under various conditions, and detailed experimental protocols for its validation and application.

Core Components and Functionality

The structure of **Azido-PEG3-Val-Cit-PAB-OH** is modular, with each component serving a critical function in its performance as an ADC linker.

Azido (N₃) Group: This terminal functional group is a cornerstone of "click chemistry." It
facilitates highly efficient and specific covalent conjugation to molecules containing alkyne,
dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups through copper-catalyzed
(CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2]



- PEG3 Spacer: The triethylene glycol (PEG3) moiety is a flexible, hydrophilic spacer.[3] Its primary roles are to enhance the aqueous solubility of the linker and the resulting ADC, which is particularly beneficial when working with hydrophobic payloads.[4][5][6] This can reduce aggregation and improve the pharmacokinetic profile of the conjugate.[4][7]
- Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the linker's primary
 cleavage site. It is specifically designed to be recognized and hydrolyzed by Cathepsin B, a
 lysosomal protease that is highly expressed in many tumor cells.[8][9] This enzymatic trigger
 ensures that payload release is predominantly localized within the target cell's lysosome.
- p-Aminobenzyl Alcohol (PAB): The PAB group functions as a self-immolative spacer.[10]
 Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the conjugated payload in its unmodified, active form.[10]
- Hydroxyl (OH) Group: This is the attachment point for the cytotoxic payload. The hydroxyl group is typically activated (e.g., as a p-nitrophenyl carbonate) to facilitate its reaction with an amine or other nucleophilic group on the drug molecule.[11]

Chemical and Physical Properties

The defined structure of the linker allows for predictable and consistent behavior in bioconjugation applications. Key properties are summarized below.



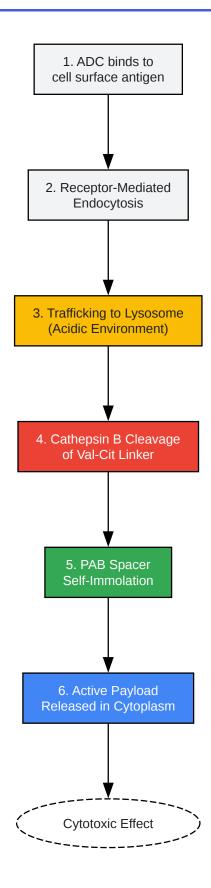
Property	Value	Source(s)
Molecular Formula	C27H44N8O8	[12][13]
Molecular Weight	608.69 g/mol	[13]
Appearance	White to light yellow solid	[14]
Purity	Typically ≥96%	[12]
Solubility	Soluble in Water, DMSO, DMF, Acetonitrile (ACN)	[3]
Functional Groups	Azide (for conjugation), Hydroxyl (for payload attachment)	[1][11]

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC built with this linker relies on a multi-step intracellular process that ensures the payload is released specifically at the site of action.

- Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[15]
- Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome, an
 organelle characterized by its acidic environment and high concentration of degradative
 enzymes.[15]
- Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the Citrulline and PAB moieties of the linker.[8]
- Self-Immolation and Release: The cleavage event triggers a rapid, spontaneous 1,6elimination reaction of the PAB spacer, which releases the active cytotoxic payload into the cell's cytoplasm.[10]





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Mechanism of intracellular payload release for a Val-Cit-PAB linker.



Stability Profile

The stability of the linker is paramount, as it must remain intact in systemic circulation to prevent premature drug release and off-target toxicity, yet be labile under specific intracellular conditions.

Storage and Handling Stability

Proper storage is essential to maintain the integrity of the molecule.

- Long-Term Storage: For periods of months to years, the solid compound should be stored at
 -20°C, sealed, and protected from moisture.[3][12][16]
- Short-Term Storage: For days to weeks, storage at 0-4°C is acceptable.[16]
- In Solvent: Stock solutions should be stored at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).[14]
- Shipping: The compound is stable enough for shipment at ambient temperature for several weeks.[16]

Plasma and Chemical Stability

The Val-Cit-PAB linker is designed for high stability in plasma at physiological pH (~7.4). This ensures that the cytotoxic payload remains attached to the antibody during circulation, minimizing systemic toxicity. However, it is important to note that some preclinical studies have reported a degree of instability in mouse plasma. This premature cleavage has been attributed to the activity of enzymes such as carboxylesterase (Ces1C) and human neutrophil elastase, which are not the intended cleavage enzymes.[17][18] This highlights the importance of empirical stability testing in plasma from relevant species during ADC development.[10]

Experimental Protocols

Validating the performance and stability of the linker is a critical step in ADC development. The following are standard experimental protocols.

Protocol 1: Cathepsin B-Mediated Cleavage Assay

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This assay confirms that the linker is susceptible to its target enzyme and quantifies the rate of payload release.

Objective: To measure the kinetics of payload release from an ADC upon incubation with Cathepsin B.

Methodology:

- Preparation: Prepare the ADC construct in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0).
- Enzyme Activation: Activate Cathepsin B with a reducing agent like Dithiothreitol (DTT) at 37°C as per the manufacturer's instructions.
- Reaction Initiation: Mix the ADC and the activated Cathepsin B solution to initiate the cleavage reaction. Incubate the mixture at 37°C.
- Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
- Quenching: Stop the reaction in each aliquot by adding a quenching solution, such as acetonitrile, which precipitates the enzyme and antibody.
- Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant, which contains the released payload, using reverse-phase HPLC or LC-MS to quantify the concentration of the free drug.[19]
- Kinetics: Plot the concentration of the released payload against time to determine the release kinetics.





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Workflow for a Cathepsin B enzymatic cleavage assay.

Protocol 2: In Vitro Plasma Stability Assay

This assay is crucial for predicting the in vivo performance of the ADC by assessing its stability in a physiological environment.

Objective: To quantify the premature release of the payload from an ADC during incubation in plasma.

Methodology:

- Incubation: Dilute the ADC to a final concentration of approximately 1 mg/mL in plasma from the desired species (e.g., mouse, rat, human). Incubate the samples at 37°C for an extended period (e.g., up to 7 days).[19]
- Time Points: At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any degradation.[20]
- Sample Processing: Thaw the samples and process them to separate the ADC from plasma proteins and small molecules. This can be achieved by:
 - Protein Precipitation: Adding cold acetonitrile to precipitate plasma proteins and the ADC.
 [19]

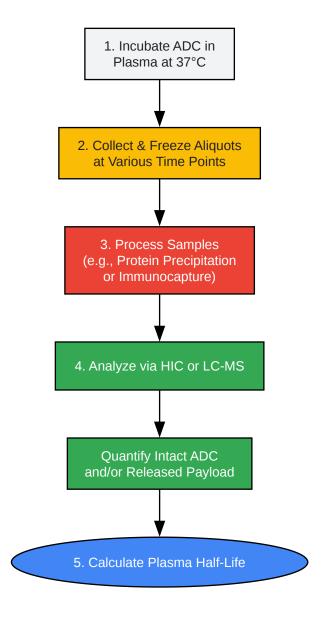
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- Immunocapture: Using magnetic beads coated with an anti-IgG antibody to specifically capture the ADC.[20]
- Analysis: Quantify the amount of intact ADC remaining and/or the amount of released payload. Common analytical techniques include:
 - Hydrophobic Interaction Chromatography (HIC): To determine the average drug-toantibody ratio (DAR) over time.[19]
 - LC-MS: To measure the mass of the intact ADC or to quantify the concentration of free payload in the supernatant after protein precipitation.[20]
- Half-Life Calculation: Calculate the percentage of intact ADC remaining at each time point to determine the linker's plasma half-life.[19]





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Workflow for an in vitro plasma stability assay.

Conclusion

Azido-PEG3-Val-Cit-PAB-OH is a highly versatile and effective ADC linker, offering a robust platform for conjugating payloads to antibodies. Its modular design provides a balance of properties essential for a successful ADC: enhanced solubility from the PEG3 spacer, bioorthogonal conjugation via the azide group, and a sophisticated, multi-step release mechanism triggered by intracellular Cathepsin B. While its stability is generally high, careful empirical validation, particularly in plasma, is a critical step for any ADC candidate utilizing this



technology. This linker remains a valuable tool for developing next-generation targeted cancer therapeutics.

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